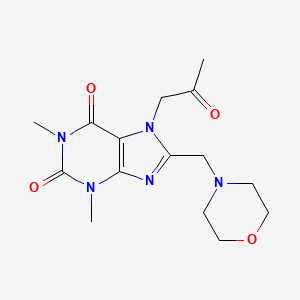

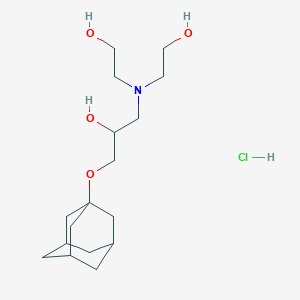

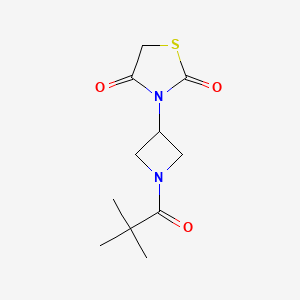

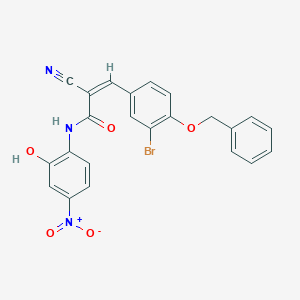

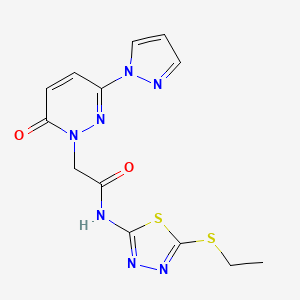

3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

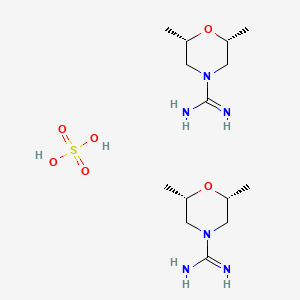

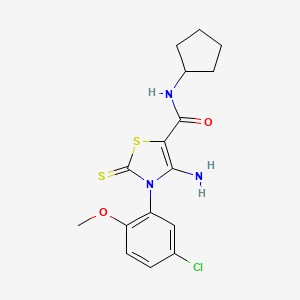

Thiazolidin-2,4-dione (TZD) is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions . The TZD moiety plays a central role in the biological functioning of several essential molecules .

Synthesis Analysis

A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes . The compounds were tested and evaluated in vitro, through antineoplastic activities against cancer cells .Molecular Structure Analysis

The chemical structures of thiazolidine-2,4-dione molecules were established using physiochemical parameters and spectral techniques .Chemical Reactions Analysis

The fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afforded a thiazolidine product that remains stable and did not require any catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione molecules were established using physiochemical parameters and spectral techniques .科学的研究の応用

Anticancer Activity

Thiazolidine motifs, including “3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione”, have been found to exhibit anticancer properties . They have been evaluated against various cancer cell lines, and some derivatives have shown promising results .

Antimicrobial Activity

These compounds have also demonstrated antimicrobial potential. They have been tested against selected fungal and bacterial strains, with some molecules showing moderate to promising activity .

Antioxidant Activity

Thiazolidine derivatives have been found to possess antioxidant properties. In antioxidant evaluation studies, certain analogues have shown significant free radical scavenging activity .

Anti-inflammatory Activity

Thiazolidine motifs are known for their anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases.

Neuroprotective Activity

These compounds have shown neuroprotective effects, making them potential candidates for the treatment of neurodegenerative disorders .

Synthesis of Bioactive Compounds

“3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione” can serve as a building block in the synthesis of various bioactive compounds. The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

Drug Design

Thiazolidine derivatives are used in probe design due to their diverse therapeutic and pharmaceutical activity .

作用機序

将来の方向性

The thiazolidin-2,4-dione (TZD) scaffold exhibits a wide range of biological activities . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) . These findings suggest that thiazolidin-2,4-dione and its derivatives may have potential applications in the development of new drugs aimed at improving treatments for various diseases .

特性

IUPAC Name |

3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-11(2,3)9(15)12-4-7(5-12)13-8(14)6-17-10(13)16/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNDBWXMFGOVSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC(C1)N2C(=O)CSC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)

![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)